(E)-2-(4-Methoxyphenoxy)-N'-(2-nitrobenzylidene)acetohydrazide (E)-2-(4-Methoxyphenoxy)-N'-(2-nitrobenzylidene)acetohydrazide
Brand Name: Vulcanchem
CAS No.: 328541-28-2
VCID: VC0352196
InChI: InChI=1S/C16H15N3O5/c1-23-13-6-8-14(9-7-13)24-11-16(20)18-17-10-12-4-2-3-5-15(12)19(21)22/h2-10H,11H2,1H3,(H,18,20)/b17-10+
SMILES: COC1=CC=C(C=C1)OCC(=O)NN=CC2=CC=CC=C2[N+](=O)[O-]
Molecular Formula: C16H15N3O5
Molecular Weight: 329.31g/mol

(E)-2-(4-Methoxyphenoxy)-N'-(2-nitrobenzylidene)acetohydrazide

CAS No.: 328541-28-2

Main Products

VCID: VC0352196

Molecular Formula: C16H15N3O5

Molecular Weight: 329.31g/mol

(E)-2-(4-Methoxyphenoxy)-N'-(2-nitrobenzylidene)acetohydrazide - 328541-28-2

CAS No. 328541-28-2
Product Name (E)-2-(4-Methoxyphenoxy)-N'-(2-nitrobenzylidene)acetohydrazide
Molecular Formula C16H15N3O5
Molecular Weight 329.31g/mol
IUPAC Name 2-(4-methoxyphenoxy)-N-[(E)-(2-nitrophenyl)methylideneamino]acetamide
Standard InChI InChI=1S/C16H15N3O5/c1-23-13-6-8-14(9-7-13)24-11-16(20)18-17-10-12-4-2-3-5-15(12)19(21)22/h2-10H,11H2,1H3,(H,18,20)/b17-10+
Standard InChIKey KGELBFAPFHWBJA-LICLKQGHSA-N
Isomeric SMILES COC1=CC=C(C=C1)OCC(=O)N/N=C/C2=CC=CC=C2[N+](=O)[O-]
SMILES COC1=CC=C(C=C1)OCC(=O)NN=CC2=CC=CC=C2[N+](=O)[O-]
Canonical SMILES COC1=CC=C(C=C1)OCC(=O)NN=CC2=CC=CC=C2[N+](=O)[O-]
PubChem Compound 6870627
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator